2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
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Overview
Description
2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound that features a pyrazole ring, a hydrazone linkage, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Hydrazone formation: The pyrazole derivative is then reacted with a suitable aldehyde or ketone to form the hydrazone linkage.
Acetamide formation: Finally, the hydrazone compound is reacted with an acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds would involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.
Reduction: Reduction reactions could target the hydrazone linkage or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-N-phenylacetamide: Lacks the hydrazone and pyrazole groups.
N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide: Lacks the oxo group.
2-Oxo-N-phenyl-2-(2-hydrazinyl)acetamide: Lacks the pyrazole and phenyl groups.
Uniqueness
The unique combination of the pyrazole ring, hydrazone linkage, and acetamide group in 2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for further study.
Properties
CAS No. |
881843-49-8 |
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Molecular Formula |
C25H21N5O2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C25H21N5O2/c1-18-12-14-19(15-13-18)23-20(17-30(29-23)22-10-6-3-7-11-22)16-26-28-25(32)24(31)27-21-8-4-2-5-9-21/h2-17H,1H3,(H,27,31)(H,28,32)/b26-16+ |
InChI Key |
PXEZAUZARJFGJE-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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